molecular formula C3H4F3NO2 B2645848 Methylamino 2,2,2-trifluoroacetate CAS No. 107326-29-4

Methylamino 2,2,2-trifluoroacetate

Cat. No.: B2645848
CAS No.: 107326-29-4
M. Wt: 143.065
InChI Key: CCXHPPYZHXPNNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylamino 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of methylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylamino 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methylamino 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methylamino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can modulate the activity of target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylamino 2,2,2-trifluoroacetate is unique due to the presence of both the trifluoromethyl group and the amino group, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

Biological Activity

Methylamino 2,2,2-trifluoroacetate (also referred to as methyl trifluoroacetate or MTFA) has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a methylamino group and a trifluoroacetate moiety. This structure enhances its solubility and stability in biological environments, making it a candidate for various applications including medicinal chemistry and biochemistry.

Research indicates that this compound exhibits several biological activities:

  • Renin Inhibition : A study on VTP 27999 trifluoroacetate, a compound structurally related to this compound, demonstrated potent renin inhibition with an IC50 value of 0.47 nM. This compound blocks renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells, indicating a significant role in cardiovascular regulation .
  • Methylation Reagent : Methyl trifluoroacetate has been utilized as a methylation reagent for compounds containing N−H, O−H, and S−H functionalities. This capability allows for the transformation of various substrates under mild conditions, suggesting its utility in organic synthesis and medicinal chemistry .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description References
Renin InhibitionPotent inhibitor with significant selectivity over off-targets
MethylationEffective methylation reagent for diverse functional groups
Antibacterial PotentialPotential antibacterial activity noted in related azetidine derivatives

Case Studies and Research Findings

  • Renin Inhibition Studies :
    • The compound VTP 27999 was shown to be highly selective and potent against renin. It provides insights into how methylamino derivatives can be developed as cardiovascular therapeutics .
  • Methylation Applications :
    • Research demonstrated that methyl trifluoroacetate could selectively methylate various substrates with high yields. This process is crucial for synthesizing complex molecules in pharmaceutical development .
  • Antibacterial Activity :
    • The azetidine derivative containing a methylamino group exhibited potential antibacterial activity. This suggests that modifications of the trifluoroacetate moiety could lead to new antimicrobial agents .

Properties

IUPAC Name

methylamino 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c1-7-9-2(8)3(4,5)6/h7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHPPYZHXPNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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